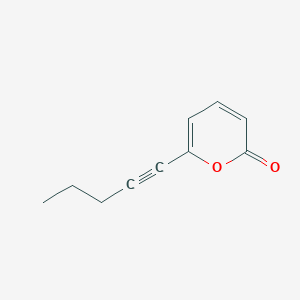

6-(Pent-1-yn-1-yl)-2h-pyran-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

24203-77-8 |

|---|---|

Molecular Formula |

C10H10O2 |

Molecular Weight |

162.18 g/mol |

IUPAC Name |

6-pent-1-ynylpyran-2-one |

InChI |

InChI=1S/C10H10O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h5,7-8H,2-3H2,1H3 |

InChI Key |

ZBBAEBMUNLYVDM-UHFFFAOYSA-N |

Canonical SMILES |

CCCC#CC1=CC=CC(=O)O1 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Pent 1 Yn 1 Yl 2h Pyran 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A complete NMR analysis of 6-(pent-1-yn-1-yl)-2H-pyran-2-one would involve a combination of one-dimensional and two-dimensional experiments.

1D NMR (¹H and ¹³C) for Connectivity and Hybridization

The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The expected signals would correspond to the protons on the pyran-2-one ring and the pentynyl side chain. The chemical shifts of the vinylic protons on the pyran-2-one ring would be indicative of their position relative to the carbonyl group and the oxygen atom.

The ¹³C NMR spectrum would reveal the number of unique carbon atoms and their hybridization state (sp³, sp², sp). The characteristic signals for the carbonyl carbon, the olefinic carbons of the pyran-2-one ring, and the acetylenic carbons of the pent-1-yn-1-yl group would be key identifiers.

Table 1: Predicted ¹H NMR Data for this compound (Note: This table is predictive and not based on experimental data.)

| Atom | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| H-3 | 6.2 - 6.4 | d | J ≈ 9.5 |

| H-4 | 7.3 - 7.5 | dd | J ≈ 9.5, 6.0 |

| H-5 | 6.1 - 6.3 | d | J ≈ 6.0 |

| -CH₂- (propargylic) | 2.3 - 2.5 | t | J ≈ 7.0 |

| -CH₂- | 1.5 - 1.7 | sextet | J ≈ 7.0 |

Table 2: Predicted ¹³C NMR Data for this compound (Note: This table is predictive and not based on experimental data.)

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 (C=O) | 160 - 162 |

| C-3 | 115 - 117 |

| C-4 | 145 - 147 |

| C-5 | 105 - 107 |

| C-6 | 150 - 152 |

| C-1' (alkyne) | 80 - 85 |

| C-2' (alkyne) | 90 - 95 |

| C-3' (-CH₂-) | 20 - 22 |

| C-4' (-CH₂-) | 18 - 20 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Correlations

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, confirming the connectivity within the pyran-2-one ring and the pentynyl side chain.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the pentynyl substituent to the C-6 position of the pyran-2-one ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would identify protons that are close to each other in space, providing insights into the molecule's conformation.

Isotopic Labeling Strategies for Mechanistic NMR Studies

In the context of biosynthetic studies, isotopic labeling could be employed. For instance, feeding the producing organism with ¹³C-labeled precursors (e.g., acetate, glucose) and subsequently analyzing the ¹³C NMR spectrum of the isolated this compound would allow for the elucidation of its biosynthetic pathway.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

The IR spectrum of this compound would be expected to show characteristic absorption bands for:

The α,β-unsaturated lactone carbonyl (C=O) stretching vibration, typically in the range of 1720-1740 cm⁻¹.

The C=C stretching vibrations of the pyran-2-one ring.

The C≡C stretching vibration of the alkyne, which is often weak or absent in the IR spectrum if the alkyne is symmetrically substituted, but should be observable in this case.

C-H stretching vibrations for both sp² (vinylic) and sp³ (aliphatic) hydrogens.

Raman spectroscopy would be particularly useful for observing the C≡C triple bond stretching, which is typically a strong and sharp band in the Raman spectrum.

Table 3: Predicted Vibrational Spectroscopy Data for this compound (Note: This table is predictive and not based on experimental data.)

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| C=O (lactone) | 1720 - 1740 | Weak |

| C=C (ring) | 1640 - 1680, 1550 - 1580 | Strong |

| C≡C (alkyne) | 2210 - 2260 (weak to medium) | 2210 - 2260 (strong) |

| =C-H (vinylic) | 3000 - 3100 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₁₀H₁₀O₂), the expected exact mass would be approximately 162.0681 g/mol .

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure. Expected fragmentation pathways would include cleavage of the pentynyl side chain and fragmentation of the pyran-2-one ring.

Table 4: Predicted Mass Spectrometry Data for this compound (Note: This table is predictive and not based on experimental data.)

| m/z | Proposed Fragment |

|---|---|

| 162 | [M]⁺ (Molecular ion) |

| 133 | [M - C₂H₅]⁺ |

| 105 | [M - C₄H₅]⁺ |

| 95 | [C₆H₇O]⁺ |

Single Crystal X-Ray Diffraction (XRD) for Definitive Three-Dimensional Structure Determination

Single crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule. To perform this analysis, a suitable single crystal of this compound would need to be grown.

If a crystal structure were available, it would provide definitive information on:

Bond lengths, bond angles, and torsion angles.

The planarity of the pyran-2-one ring.

The conformation of the pentynyl side chain relative to the ring.

Intermolecular interactions in the solid state, such as stacking or hydrogen bonding.

Elucidation of Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

While a specific crystal structure for this compound is not yet publicly available, the crystallographic analysis of related 2H-pyran-2-one derivatives provides a robust framework for predicting its solid-state behavior. X-ray crystallography would be the definitive method to determine the precise atomic coordinates, bond lengths, and bond angles of the molecule. This technique would reveal the conformation of the pentynyl substituent relative to the pyranone ring and the planarity of the core lactone structure.

Beyond the individual molecular structure, the crystal packing—the arrangement of molecules in the crystal lattice—is dictated by a variety of non-covalent intermolecular interactions. These interactions are crucial for understanding the physical properties of the compound, such as its melting point, solubility, and polymorphism. For this compound, several types of interactions would be anticipated:

Hydrogen Bonding: Although the parent molecule lacks strong hydrogen bond donors, the carbonyl oxygen and the oxygen atom within the pyranone ring can act as hydrogen bond acceptors. In the presence of co-crystallized solvent molecules (e.g., water, alcohols) or in derivatives with hydroxyl or amino groups, hydrogen bonds would play a significant role in the crystal packing.

π-π Stacking: The electron-rich 2H-pyran-2-one ring is susceptible to π-π stacking interactions, where parallel rings are arranged in either a face-to-face or offset fashion. These interactions are a significant cohesive force in many aromatic and heteroaromatic crystal structures.

Hirshfeld Surface Analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This analysis maps the electron distribution of a molecule within the crystal, allowing for the identification and characterization of close contacts between neighboring molecules. The Hirshfeld surface is generated based on the principle that each molecule in a crystal has a specific volume, and the surface encloses this space.

The surface can be color-coded according to various properties, such as dnorm, which highlights intermolecular contacts shorter than the sum of the van der Waals radii. Red spots on the dnorm surface indicate close contacts, which are indicative of specific interactions like hydrogen bonds. The analysis also generates 2D fingerprint plots that summarize the types and relative contributions of different intermolecular contacts. For instance, in related pyranone derivatives, Hirshfeld analysis has shown that H···H, O···H/H···O, and C···H/H···C interactions are often the most significant contributors to the crystal packing. tandfonline.comnih.govresearchgate.net

A hypothetical summary of crystallographic and Hirshfeld surface analysis data for a representative 6-substituted-2H-pyran-2-one is presented in the interactive table below to illustrate the type of information that would be obtained.

| Parameter | Representative Value | Description |

| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell. |

| Space Group | P21/c | The space group provides a detailed description of the symmetry elements within the crystal. |

| Unit Cell Dimensions | a = 8.5 Å, b = 6.2 Å, c = 15.1 Å, β = 95° | These parameters define the size and shape of the unit cell. |

| H···H Contacts (%) | 40-50% | Percentage contribution of hydrogen-hydrogen contacts to the Hirshfeld surface, indicating the importance of van der Waals interactions. |

| O···H/H···O Contacts (%) | 20-30% | Percentage contribution of oxygen-hydrogen contacts, highlighting the presence of hydrogen bonding. |

| C···H/H···C Contacts (%) | 15-25% | Percentage contribution of carbon-hydrogen contacts, often related to C-H···π interactions. |

This table is illustrative and based on data from analogous pyranone structures. nih.govtandfonline.comnih.govresearchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment (If applicable to chiral derivatives)

The parent molecule, this compound, is achiral and therefore does not exhibit chiroptical activity. However, if a chiral center were introduced into the molecule, for instance, through substitution on the pentynyl chain or the pyranone ring, the resulting enantiomers would interact differently with circularly polarized light. Chiroptical spectroscopy, particularly Circular Dichroism (CD) , would then become an indispensable tool for assigning the absolute configuration of these chiral derivatives.

Circular dichroism measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots this difference in absorption (ΔA) as a function of wavelength. The resulting positive or negative bands, known as Cotton effects, are characteristic of the electronic transitions within the chiral molecule and are exquisitely sensitive to its three-dimensional structure.

For a chiral derivative of this compound, the chromophoric 2H-pyran-2-one core would be perturbed by the asymmetric environment of the chiral center. This would give rise to a unique CD spectrum for each enantiomer, with the spectra being mirror images of each other. The stereochemical assignment is typically achieved by comparing the experimentally measured CD spectrum with the spectrum predicted for a known absolute configuration using quantum chemical calculations, such as Time-Dependent Density Functional Theory (TD-DFT). researchgate.netnih.gov

The process would involve:

Synthesizing a chiral derivative of the target molecule.

Separating the enantiomers, often by chiral High-Performance Liquid Chromatography (HPLC).

Measuring the CD spectrum of each enantiomer.

Computationally modeling the CD spectra for both the (R) and (S) configurations.

Assigning the absolute configuration by matching the experimental spectrum to the calculated one.

An illustrative data table for a hypothetical chiral derivative is presented below.

| Parameter | Hypothetical Data | Description |

| Enantiomer | (+)-enantiomer | The enantiomer that rotates plane-polarized light in the positive direction. |

| Wavelength (nm) | 254 | The wavelength of maximum absorption in the UV-Vis spectrum. |

| Molar Absorptivity (ε) | 12,000 M-1cm-1 | A measure of how strongly the molecule absorbs light at this wavelength. |

| CD Cotton Effect (nm) | 260 (positive), 230 (negative) | The wavelengths and signs of the peaks in the circular dichroism spectrum. |

| Molar Circular Dichroism (Δε) | +3.5, -2.1 M-1cm-1 | The magnitude of the differential absorption of left and right circularly polarized light. |

| Assigned Absolute Configuration | (R) | The absolute configuration determined by comparing experimental and calculated CD spectra. |

This table is for illustrative purposes to demonstrate the type of data generated in a chiroptical analysis. researchgate.netnih.gov

Chemical Reactivity, Derivatization, and Transformation Pathways of 6 Pent 1 Yn 1 Yl 2h Pyran 2 One

Cycloaddition Reactions

The conjugated double bonds within the 2H-pyran-2-one ring enable it to participate readily in various cycloaddition reactions, serving as the 4π-electron component. These transformations are fundamental to its utility in constructing complex molecular architectures.

The Diels-Alder reaction is one of the most studied transformations of 2H-pyran-2-ones. researchgate.net In these reactions, the pyranone ring can function as a diene, reacting with a dienophile to construct six-membered rings. However, due to the partial aromatic character of the pyranone system, harsher reaction conditions, such as higher temperatures, are often required compared to nonaromatic cyclic dienes. jku.at

The reaction of 2H-pyran-2-ones with alkynes is a powerful method for synthesizing highly substituted aromatic compounds. whiterose.ac.uk The cycloaddition proceeds with the alkyne acting as the dienophile. The initial adduct, a bicyclic lactone, typically undergoes a subsequent retro-Diels-Alder reaction, extruding carbon dioxide to yield a benzene ring. researchgate.net Studies on various electron-rich 2H-pyran-2-ones have demonstrated their reactivity with alkynes under thermal conditions or at high pressures, leading to the formation of aniline derivatives when the pyranone bears nitrogen-containing substituents. nih.govacs.org The reaction is versatile, accommodating a range of alkyne dienophiles. whiterose.ac.uk

The regiochemical outcome of the Diels-Alder reaction between an unsymmetrical 2H-pyran-2-one and an unsymmetrical alkyne is a critical aspect of its synthetic utility. While unsubstituted 2H-pyran-2-ones can exhibit low regioselectivity, the presence of substituents on the pyranone ring can profoundly influence the reaction's selectivity. jku.at Both electron-donating and electron-withdrawing groups have been shown to increase regioselectivity markedly. jku.at

The regioselectivity can often be predicted based on the electronic properties of the substituents and their positions on the pyranone ring. nih.govacs.org For instance, in reactions involving electron-rich 2H-pyran-2-ones, the outcome can be explained by considering the electron demand of the reaction and the potential formation of zwitterionic intermediates. nih.govacs.org Research on substituted 2H-pyran-2-ones reacting with methyl propiolate has shown that the cycloaddition can proceed with high regioselectivity, yielding just one of the two possible regioisomers. nih.gov Generally, in Diels-Alder reactions, kinetically controlled conditions (lower temperatures) favor the formation of endo isomers, while thermodynamically controlled conditions (higher temperatures) favor the more stable exo isomers. nih.gov

Table 1: Regioselective Diels-Alder Reaction of a Substituted 2H-Pyran-2-one with an Alkyne

| Diene | Dienophile | Conditions | Product | Regioselectivity | Source |

| N-[5-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamide | Methyl propiolate | Xylene, heat | Methyl 2-benzamido-4-(3,4-dimethoxyphenyl)-5-methylbenzoate | High (single regioisomer observed) | nih.gov |

The mechanism of the Diels-Alder reaction between a 2H-pyran-2-one and a dienophile begins with the formation of a bridged bicyclic lactone adduct (an oxabicyclo[2.2.2]octenone system). researchgate.netresearchgate.net When an alkene is used as the dienophile, this bicyclic lactone can often be isolated. researchgate.net However, when an alkyne is the dienophile, the initially formed bicyclic adduct is typically unstable under the reaction conditions. whiterose.ac.ukresearchgate.net This intermediate readily undergoes a retro-Diels-Alder reaction, leading to the expulsion of a stable molecule, carbon dioxide (CO₂), and the formation of a new, highly substituted aromatic ring. whiterose.ac.ukresearchgate.net The ability to control the elimination of CO₂ from the bicyclolactone intermediate can be influenced by the specific reaction conditions, providing a pathway to stereoselective syntheses. researchgate.net

The [2+2+2] cycloaddition is a highly atom-economical process for synthesizing six-membered rings from three unsaturated components, such as alkynes or alkenes. rsc.orgnih.gov This transformation is typically catalyzed by transition metals, with cobalt and rhodium complexes being among the most effective. jku.atrsc.org The generally accepted mechanism involves the oxidative coupling of two unsaturated units to the metal center, forming a metallacyclopentadiene intermediate, which then undergoes insertion of the third unsaturated component to form the six-membered ring. rsc.org

While specific examples of 6-(pent-1-yn-1-yl)-2H-pyran-2-one participating in [2+2+2] cycloadditions are not widely reported, the structural motifs of this compound make it a potential candidate for such transformations. The presence of the pentynyl group provides one alkyne unit. In principle, the pyranone ring itself, or one of its double bonds, could serve as another unsaturated partner in an intramolecular or intermolecular fashion. Studies on pyridones, which are aza-analogs of pyranones, have shown their ability to undergo cobalt-mediated [2+2+2] cycloadditions with alkynes. acs.org This suggests that under appropriate catalytic conditions, this compound could potentially react with an external alkyne in a [2+2+2] manner to generate complex polycyclic structures.

Diels-Alder Cycloadditions as a Diene Component

Functionalization and Cross-Coupling Reactions of Pyranone Derivatives

Beyond cycloadditions, the 2H-pyran-2-one scaffold and its derivatives are amenable to various functionalization and cross-coupling reactions. These reactions can target the pyranone ring or substituents attached to it, enabling the synthesis of a diverse array of related compounds.

The synthesis of related alkenyl pyrones has been achieved using the Stille coupling, a palladium-catalyzed cross-coupling reaction between an organostannane and an organohalide. researchgate.net This demonstrates that the pyranone nucleus is stable to these conditions and that cross-coupling is a viable strategy for elaborating the side chain at the 6-position. This suggests that derivatives of this compound could be synthesized or further modified using modern cross-coupling methodologies.

The pyranone ring itself possesses distinct electrophilic and nucleophilic sites. organic-chemistry.orgnih.gov The carbon atoms at positions 2, 4, and 6 are known to be electrophilic, making them susceptible to attack by nucleophiles. organic-chemistry.orgnih.gov This reactivity can lead to ring-opening and rearrangement reactions, providing pathways to different heterocyclic systems. nih.gov Consequently, derivatives of this compound could undergo transformations initiated by nucleophilic addition to the ring, allowing for extensive derivatization.

O-Functionalization of Hydroxylated Pyranones

Hydroxylated derivatives of 2-pyranones serve as valuable precursors for further functionalization through reactions targeting the hydroxyl group. Two mild and efficient methods, the Mitsunobu reaction and oxa-Michael addition, have proven effective for the O-functionalization of 4-hydroxy-6-alkyl-2-pyrones, yielding a range of 2-pyronyl ethers.

Mitsunobu Reactions

The Mitsunobu reaction provides a reliable method for the conversion of alcohols to a variety of functional groups, including esters and ethers, under mild, dehydrative conditions. For 4-hydroxy-6-alkyl-2-pyrones, this reaction facilitates their coupling with a range of acidic pronucleophiles in the presence of a phosphine and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This redox reaction allows for the formation of a C-O bond with inversion of configuration if the alcohol is chiral.

The reaction is typically carried out in a solvent like tetrahydrofuran (THF) at room temperature. Aromatic (phenolic) alcohols are common nucleophiles in Mitsunobu reactions. The general procedure involves the use of triphenylphosphine (PPh₃) and DEAD or DIAD. The use of polymer-supported triphenylphosphine can simplify the purification process by allowing for the easy removal of the phosphine oxide byproduct through filtration. This method has been shown to be tolerant of various functional groups, providing moderate to excellent yields of the desired 2-pyronyl ethers.

Table 1: General Conditions for Mitsunobu Reaction on Hydroxylated Pyranones

| Parameter | Condition |

| Substrate | 4-hydroxy-6-alkyl-2-pyrone |

| Reagents | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) |

| Nucleophile | Acidic pronucleophiles (e.g., carboxylic acids, phenols) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | Room Temperature |

Oxa-Michael Additions

Oxa-Michael additions, the conjugate addition of an oxygen nucleophile to an α,β-unsaturated carbonyl compound, represent another effective strategy for the O-functionalization of 4-hydroxy-2-pyrones. This reaction is advantageous due to the stability, low toxicity, and lack of odor of the hydroxyl components. While the reactivity of the hydroxyl group can be weak, the reaction can be promoted to afford valuable pyronyl enol ethers, a motif found in some marine polyketide natural products.

In a typical procedure, the 4-hydroxy-2-pyrone is treated with a propiolate ester in the presence of a base, such as triethylamine, in a solvent like dichloromethane (CH₂Cl₂). The reaction is generally heated to proceed at a reasonable rate. This method provides a practical route to functionalized 2-pyronyl ethers, which are important intermediates in the synthesis of bioactive compounds.

Table 2: General Procedure for Oxa-Michael Addition on 4-Hydroxy-2-pyrones

| Component | Role |

| 4-hydroxy-2-pyrone | Nucleophile |

| Propiolate ester | Michael Acceptor |

| Triethylamine | Base |

| Dichloromethane (CH₂Cl₂) | Solvent |

| Temperature | 45 °C |

| Time | 16 hours |

Palladium-Catalyzed Cross-Couplings (e.g., Suzuki-Miyaura) on Halogenated Pyranones

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. On halogenated 2-pyranone scaffolds, these reactions allow for the introduction of a wide array of substituents. The Suzuki-Miyaura coupling, which couples an organoboron compound with an organohalide, is particularly noteworthy for its mild reaction conditions and tolerance of diverse functional groups.

Site-selective Suzuki-Miyaura cross-coupling reactions have been successfully demonstrated on di-substituted 2-pyrones, such as 3-bromo-6-methyl-4-tosyloxy-2-pyrone. rsc.orgnih.gov The differential reactivity of the bromine and tosyloxy groups allows for sequential couplings, enabling the synthesis of diverse 2-pyrones in good yields. rsc.orgnih.gov For instance, regiocontrolled Suzuki-Miyaura couplings of 3,5-dibromo-2-pyrone can be achieved to selectively substitute at either the 3- or 5-position depending on the reaction conditions.

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic group from the boron species to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.

Table 3: Example of Suzuki-Miyaura Coupling on a Halogenated 2-Pyrone

| Substrate | Coupling Partner | Catalyst System | Product |

| 3-Bromo-6-methyl-4-tosyloxy-2-pyrone | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Aryl-6-methyl-4-tosyloxy-2-pyrone |

Direct Arylation Protocols for C-H Activation

Direct C-H arylation has emerged as a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions, as it circumvents the need for pre-functionalization of the C-H bond. Palladium-catalyzed C-H functionalization of 2-pyrones has been shown to proceed with high regioselectivity.

Research has demonstrated that the direct arylation of 2-pyrones can be achieved regioselectively at the C3 position. rsc.orgnih.govyork.ac.uk This mirrors the regioselectivity observed in 6π-electrocyclisation/oxidative aromatisation reactions of related compounds. rsc.orgnih.gov Mechanistic insights suggest that these reactions may proceed through a neutral palladium(II) pathway. rsc.orgnih.gov A direct arylation protocol using a palladium source and pivalic acid as a crucial additive has been successfully applied to 2-pyrones, 2-coumarins, 2-pyridones, and 2-quinolones, affording the arylated products in very good to excellent yields.

Table 4: Conditions for Palladium-Catalyzed Direct C-H Arylation of 2-Pyrones

| Catalyst | Additive | Base | Solvent | Regioselectivity |

| Pd(OAc)₂ | Pivalic Acid | K₂CO₃ | Toluene | C3-arylation |

Nucleophilic Ring Opening and Rearrangement Reactions

The electrophilic nature of the 2-pyrone ring makes it susceptible to nucleophilic attack, which can lead to ring-opening and subsequent rearrangement reactions. These transformations provide access to a diverse range of acyclic and heterocyclic structures.

1,6-Ring Opening by Secondary Amines

The reaction of 2-pyrones with secondary amines can proceed via a 1,6-conjugate addition, leading to the opening of the pyranone ring. This reactivity has been observed in 3-alkynyl-2-pyrones, which bear a structural resemblance to this compound. The selective 1,6-ring opening by a secondary amine is followed by decarboxylation and an unexpected rearrangement to form aryl amines.

The proposed mechanism for this transformation is supported by quantum chemical transition-state calculations, which are consistent with the observed regiochemical outcome. The scope of this reaction includes a variety of 3-alkynyl-2-pyrones and a range of secondary amines. The efficiency of the reaction has been found to be influenced by the steric bulk of the secondary amine. This ring-opening and rearrangement cascade offers a novel route to highly substituted aromatic amines from a pyranone precursor.

Decarboxylation and Unanticipated Rearrangements

The 2H-pyran-2-one ring is a versatile heterocyclic motif that can undergo a variety of transformations. researchgate.net While the ring itself is relatively stable, it can participate in cycloaddition reactions, such as the Diels-Alder reaction, where the subsequent elimination of carbon dioxide (decarboxylation) from the resulting bicyclic lactone adduct is a common and influential step. researchgate.net

More intricate rearrangements involving decarboxylation have been observed in related alkynyl-2-pyrone systems. For instance, studies on 3-alkynyl-2-pyrones have revealed a pathway involving a selective 1,6-addition of a secondary amine to the pyrone ring. This initial nucleophilic attack leads to the opening of the pyrone ring, which is followed by decarboxylation and an unexpected rearrangement to ultimately form aryl amine structures. escholarship.org This transformation highlights a sophisticated reaction cascade where the pyrone ring is deconstructed and remodeled.

The proposed mechanism for this transformation, supported by quantum chemical transition-state calculations, underscores the pyrone's role as a latent benzene ring precursor, accessible through a nucleophile-triggered cascade of ring-opening, decarboxylation, and rearrangement. escholarship.org

Formation of Aryl Amines and Other Heterocycles

The reactivity of the 2-pyrone system serves as a powerful tool for the synthesis of diverse molecular scaffolds. Pyran-2-one derivatives are recognized as valuable building blocks for constructing a wide array of heterocyclic compounds. researchgate.net Reactions with various N-nucleophiles can trigger a ring-opening of the pyran nucleus, followed by an intramolecular cyclization to yield new heterocyclic systems like pyrazoles, isoxazoles, pyridones, and benzodiazepines. researchgate.net

A notable and specific transformation of alkynyl-2-pyrones is their conversion into substituted aryl amines. In a process that complements traditional C-N bond-forming reactions, 3-alkynyl-2-pyrones react with various secondary amines to furnish aniline derivatives under mild conditions. escholarship.org The reaction proceeds through the aforementioned mechanism of 1,6-nucleophilic ring-opening, decarboxylation, and rearrangement. escholarship.org The scope of this transformation is broad, accommodating a range of secondary amines, with the steric bulk of the amine being a key factor in reaction efficiency. escholarship.org

The versatility of this method is demonstrated by the successful coupling of various amines, as detailed in the table below, which showcases the reaction's utility in generating structurally diverse aryl amine products from alkynyl pyrone precursors.

| Amine Coupling Partner | Resulting Aryl Amine Moiety | Reaction Efficiency Indicator |

|---|---|---|

| Morpholine | Morpholinyl | High |

| Pyrrolidine | Pyrrolidinyl | High |

| N-Methylbenzylamine | N-Methyl-N-benzylaminyl | Moderate |

| Dibutylamine | Dibutylaminyl | Low (due to high steric bulk) |

Reactions Involving the Alkynyl Moiety

The pent-1-yn-1-yl group at the C6 position of the pyrone ring provides a distinct reactive center for a variety of chemical transformations characteristic of alkynes.

The carbon-carbon triple bond of the alkynyl moiety can be selectively hydrogenated to yield either the corresponding alkene or the fully saturated alkane. The stereochemical outcome of the alkene formation is highly dependent on the choice of catalyst and reaction conditions.

Formation of (Z)-alkene: Catalytic hydrogenation using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate and quinoline), typically results in the syn-addition of hydrogen, producing the cis- or (Z)-alkene.

Formation of (E)-alkene: Dissolving metal reduction, for example using sodium in liquid ammonia, leads to the anti-addition of hydrogen, yielding the trans- or (E)-alkene. The existence of (E)-6-(1-pentenyl)-2H-pyran-2-one has been documented. nih.gov

Full Saturation: Complete reduction of the alkyne to an alkane can be achieved using standard hydrogenation catalysts like palladium on carbon (Pd/C) with a hydrogen atmosphere. This reaction yields 6-pentyl-2H-pyran-2-one, a well-known natural product. nist.gov Further reduction of the pyrone ring itself can lead to compounds such as tetrahydro-6-pentyl-2H-pyran-2-one. nist.gov

The following table summarizes the expected products from the hydrogenation of this compound under different conditions.

| Reagents | Product | Type of Transformation |

|---|---|---|

| H₂, Lindlar's Catalyst | (Z)-6-(Pent-1-en-1-yl)-2H-pyran-2-one | Selective reduction to cis-alkene |

| Na, liquid NH₃ | (E)-6-(Pent-1-en-1-yl)-2H-pyran-2-one | Selective reduction to trans-alkene |

| H₂, Pd/C | 6-Pentyl-2H-pyran-2-one | Complete reduction to alkane |

The electron-rich triple bond of the alkynyl group is susceptible to activation by various catalysts, particularly transition metals like gold, silver, and palladium, as well as N-heterocyclic carbenes. nih.govnih.gov This activation renders the alkyne more electrophilic and prone to attack by nucleophiles. Gold-catalyzed coupling of terminal alkynes is a known high-yield method for synthesizing related 2H-pyran-2-one structures. researchgate.net

For this compound, such activation could pave the way for several synthetic transformations:

Hydration: In the presence of mercury(II) salts or other catalysts, the alkyne can undergo hydration to form an enol intermediate, which would tautomerize to the more stable methyl ketone, yielding 6-(2-oxohexyl)-2H-pyran-2-one.

Cyclization Reactions: The activated alkyne can act as an electrophile for intramolecular cyclization if a suitable nucleophile is present elsewhere in the molecule, or it can participate in intermolecular annulation reactions to build more complex heterocyclic systems. nih.gov

Addition Reactions: A wide range of nucleophiles can be added across the triple bond, leading to functionalized vinyl-pyranones.

These activation strategies significantly broaden the synthetic utility of this compound, allowing the alkynyl moiety to be converted into a variety of other functional groups or to be incorporated into new ring systems.

Mechanistic Investigations of Chemical Transformations Involving 6 Pent 1 Yn 1 Yl 2h Pyran 2 One

Proposed Catalytic Cycles for Metal-Mediated Syntheses

Metal catalysts play a pivotal role in the synthesis and transformation of 6-(pent-1-yn-1-yl)-2H-pyran-2-one and related structures. Understanding the catalytic cycles is fundamental to optimizing these reactions and expanding their scope.

Role of Pd(0)/Pd(II) in Oxidative Addition and Reductive Elimination

The palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, and its mechanism is a well-established sequence of elementary steps. nih.gov The catalytic cycle typically begins with a monoligated Pd(0) species, which is considered the most active catalytic form. nih.gov The cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

In the context of synthesizing pyranone structures, the cycle would commence with the oxidative addition of an organic halide to the electron-rich Pd(0) center. youtube.comyoutube.com This step involves the cleavage of the carbon-halide bond and the formation of a new Pd(II) complex, with the palladium center's oxidation state increasing by two. youtube.comyoutube.comyoutube.com For this to occur, the metal center must be able to adopt the appropriate geometry. youtube.com

Following oxidative addition, a transmetalation step would occur, where an organometallic reagent transfers its organic group to the Pd(II) complex. This step is crucial for introducing the desired substituent.

The final step is reductive elimination , where the two organic ligands on the Pd(II) center couple and are expelled from the coordination sphere, forming the final product. youtube.comyoutube.com This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. youtube.com Reductive elimination is favored in electron-poor metal complexes and often occurs from a higher oxidation state, with the metal's formal oxidation state decreasing by two. youtube.comyoutube.com The ligands to be eliminated must typically be cis to one another for the new bond to form. youtube.com

| Step | Description | Change in Pd Oxidation State | Key Factors |

|---|---|---|---|

| Oxidative Addition | Addition of an electrophile (e.g., R-X) to the Pd(0) center. | 0 to +2 | Electron-rich metal center, sterically unhindered metal center. youtube.com |

| Transmetalation | Transfer of an organic group from another organometallic compound. | No change | Nature of the organometallic reagent and ligands. |

| Reductive Elimination | Elimination of the coupled product from the Pd(II) center. | +2 to 0 | Electron-poor metal center, cis-orientation of leaving groups. youtube.comyoutube.com |

Gold(I) Catalysis in Cascade Cyclizations

Gold(I) catalysts have emerged as powerful tools for mediating complex cascade reactions, particularly those involving enynes. encyclopedia.pub The activation of an alkyne moiety by a gold(I) complex initiates a sequence of cyclization events. encyclopedia.pub In the case of substrates like 1-allenyl-2-ethynyl-3-alkylbenzenes, the gold catalyst activates the allene, prompting a nucleophilic attack by the alkyne to form a vinyl cationic intermediate. encyclopedia.pub This can be followed by a 1,5-hydride shift to generate a benzylic carbocation. encyclopedia.pub

Gold-catalyzed cyclization of arene-enynes is a significant strategy for constructing carbocyclic skeletons. encyclopedia.pub The process often starts with the coordination of the triple bond to the [Au]+ catalyst, which triggers a cyclization, such as a 6-endo-dig cyclization, to form a benzylic carbocation intermediate. encyclopedia.pub In the synthesis of β,γ-unsaturated ketones from 1,6-diynes, a gold-catalyzed cascade involves sequential 6-exo-dig and 6-endo-dig cyclizations, followed by hydration. nih.gov This methodology has been used to intercept a postulated vinylgold intermediate. nih.gov

Selectivity Studies in Cyclization Reactions (e.g., 5-exo-dig vs. 6-endo-dig)

The regioselectivity of cyclization reactions, particularly the competition between 5-exo-dig and 6-endo-dig pathways, is a critical aspect of synthetic design. Baldwin's rules provide a foundational framework for predicting the favored pathway in radical and nucleophilic cyclizations. scripps.edu Generally, 5-exo cyclizations are kinetically favored over their 6-endo counterparts due to a lower activation barrier. nih.gov

However, this preference can be influenced and even reversed by several factors. For instance, in radical cyclizations of hex-5-yn-1-yl systems, the nature of the linking atom plays a crucial role. nih.gov While carbon, oxygen, and nitrogen linkers tend to favor the 5-exo-dig pathway, systems with boron, silicon, phosphorus, sulfur, germanium, arsenic, and selenium linkers show a preference for 6-endo-dig cyclization. nih.gov This is attributed to stereoelectronic effects and the impact of structural changes on the reaction barriers. nih.gov

In photoredox catalysis, it is possible to control the regioselectivity of radical cyclizations by modulating the rate of hydrogen atom transfer (HAT). nih.gov Rapid interception of the initial radical intermediate with a HAT agent can lead to the selective formation of the 5-exo product. nih.gov Conversely, a slower HAT rate allows for a neophyl rearrangement of the initial 5-exo cyclization product to the thermodynamically more stable 6-endo product. nih.gov

| Factor | Favors 5-exo-dig | Favors 6-endo-dig | Reference |

|---|---|---|---|

| Kinetics | Generally lower activation barrier | Generally higher activation barrier | nih.gov |

| Thermodynamics | Less stable product | More stable product | nih.gov |

| Linker Atom (Radical Cyclization) | C, O, N | B, Si, P, S, Ge, As, Se | nih.gov |

| Reaction Conditions (Photoredox) | Fast Hydrogen Atom Transfer (HAT) | Slow Hydrogen Atom Transfer (HAT) | nih.gov |

Role of Zwitterionic Intermediates in Cycloaddition Reactions

While many cycloaddition reactions are concerted, pericyclic processes, there is growing evidence for the involvement of zwitterionic intermediates in certain cases. mdpi.comresearchgate.net The formation of a zwitterionic intermediate can lead to a stepwise reaction mechanism, which can impact the stereospecificity of the reaction. mdpi.comresearchgate.net

The likelihood of a zwitterionic mechanism is influenced by several factors, including the polarity of the reactants and the reaction environment, as well as the presence of substituents that can stabilize ionic centers. nih.gov For example, in the [3+2] cycloaddition of N-methylazomethine ylide with (E)-2-aryl-1-cyano-1-nitroethenes, the polar nature of the interaction supports a zwitterionic pathway. mdpi.com Similarly, the reaction of sterically crowded thiocarbonyl ylides with certain alkenes can lead to the formation of both [3+2] and [3+4] cycloadducts, suggesting a common zwitterionic intermediate that cyclizes through competing pathways. mdpi.com

However, the postulation of a zwitterionic intermediate is not always straightforward. In some cases, such as the reaction of pyridine (B92270) N-oxide with isocyanates, the proposal of a zwitterionic mechanism was based on semi-empirical calculations that may not accurately represent the transition state geometry. mdpi.com In other instances, despite the polar nature of the reactants and the presence of fluorine atoms that could stabilize ionic centers, DFT calculations have shown a one-step, concerted mechanism for the [3+2] cycloaddition of C-arylnitrones with a perfluorinated alkene. nih.gov

Mechanism of 1,5-Carbonyl Transposition in Alkynyl Triazene (B1217601) Chemistry

A notable transformation involving an alkynyl pyranone derivative is the 1,5-carbonyl transposition observed in the chemistry of alkynyl triazenes. researchgate.net This reaction sequence begins with the addition of a propiolic acid across the triple bond of a 1-alkynyl triazene to form a 6-triazenyl 2-pyrone intermediate. researchgate.net Subsequent silver salt-catalyzed cyclization of this intermediate leads to the formation of a 2-fluoropyrone, which is characterized by a remarkable 1,5-carbonyl transposition, resulting in a 3,4-substituted isomer. researchgate.net

C-H Bond Activation Mechanisms in Oxidative Annulations

Transition-metal-catalyzed C-H activation has become a powerful and environmentally friendly method for constructing new carbon-carbon and carbon-heteroatom bonds. nih.gov Rhodium catalysts, in particular, have shown great versatility in these transformations. nih.gov The mechanism of rhodium-catalyzed C-H functionalization can be complex, with several possible pathways for the initial C-H bond cleavage, including concerted metalation-deprotonation (CMD), oxidative addition, and σ-complex assisted metathesis (σ-CAM). nih.gov

In the context of oxidative annulations to form pyridones, ruthenium(II)-catalyzed reactions of alkynes with acrylamides proceed via N-H/C-H activation. researchgate.net Theoretical studies on rhodium-catalyzed C-H functionalization have helped to elucidate the changes in the oxidation state of the rhodium center, comparing, for example, Rh(I)/Rh(III) and Rh(III)/Rh(V) catalytic cycles. nih.gov Following the C-H cleavage and formation of a C-Rh bond, the insertion of reactants like alkynes leads to the construction of the new ring system. nih.gov The active catalyst is then regenerated through processes such as reductive elimination. nih.gov

| Mechanism | Description |

|---|---|

| Concerted Metalation-Deprotonation (CMD) | A single transition state where the C-H bond is broken and the C-M bond is formed with the assistance of a base. |

| Oxidative Addition (OA) | The metal center inserts into the C-H bond, increasing its oxidation state by two. |

| σ-Complex Assisted Metathesis (σ-CAM) | Formation of a σ-complex between the C-H bond and the metal, followed by metathesis. |

Investigation of Reaction Pathways and Intermediate Formation in Ring Opening and Rearrangement Reactions

The investigation into the reaction pathways and the formation of intermediates during the ring-opening and rearrangement reactions of 2H-pyran-2-one derivatives is crucial for understanding their chemical behavior and for the synthesis of novel heterocyclic and carbocyclic compounds. While specific mechanistic studies on this compound are not extensively documented, the reactivity of the 2H-pyran-2-one core is well-established and provides a framework for predicting its transformations.

The 2H-pyran-2-one ring system possesses multiple electrophilic centers, primarily at the C2, C4, and C6 positions, making it susceptible to nucleophilic attack. clockss.org These reactions typically initiate a cascade of events, beginning with the opening of the pyran ring, followed by rearrangements and cyclizations to yield a variety of structural motifs. clockss.orgresearchgate.net

General Mechanistic Principles of Ring Opening

The reaction of 2H-pyran-2-ones with nucleophiles generally commences with the addition of the nucleophile to one of the electrophilic carbon atoms of the pyran-2-one ring. This initial attack leads to the cleavage of the lactone ring, forming an open-chain intermediate. The subsequent fate of this intermediate is highly dependent on the nature of the nucleophile, the substituents on the pyran-2-one ring, and the reaction conditions.

In the case of this compound, the presence of the electron-withdrawing alkynyl group at the C6 position is expected to influence the electrophilicity of the ring carbons, potentially directing the initial nucleophilic attack.

Reaction with Nitrogen Nucleophiles

Nitrogen-based nucleophiles, such as amines and hydrazines, are common reagents used to induce ring-opening and rearrangement reactions in 2H-pyran-2-ones. clockss.orgresearchgate.net For instance, the reaction of 2H-pyran-2-ones with hydrazine (B178648) hydrate (B1144303) has been shown to yield 1,4-dihydropyridazines, which can subsequently be oxidized to the corresponding aromatized pyridazines. clockss.org The proposed mechanism involves an initial nucleophilic attack by hydrazine, leading to an open-ring intermediate that undergoes cyclization. clockss.org

When applied to this compound, a similar reaction with hydrazine would be expected to proceed through the intermediates outlined in the table below.

| Step | Intermediate Structure | Description |

|---|---|---|

| 1 | Initial Adduct | Nucleophilic attack of hydrazine at the C2 or C6 position of the pyran-2-one ring. |

| 2 | Open-Chain Hydrazide | Ring opening of the initial adduct to form a flexible open-chain intermediate. |

| 3 | Cyclized Dihydropyridazine (B8628806) | Intramolecular cyclization of the open-chain intermediate to form a dihydropyridazine derivative. |

| 4 | Aromatized Pyridazine | Oxidation of the dihydropyridazine to the corresponding aromatic pyridazine. |

The reaction with primary amines can lead to the formation of substituted pyridin-2(1H)-ones. The mechanism involves the opening of the pyran nucleus by the amine, followed by cyclization and dehydration. researchgate.net

Carbanion-Induced Ring Transformations

The reaction of 2H-pyran-2-ones with carbanions can lead to complex rearrangements and the formation of new carbocyclic and heterocyclic systems. For example, the reaction of certain 2H-pyran-2-one derivatives with the enolate of 1,4-cyclohexanedione (B43130) monoethylene ketal, induced by a base like potassium hydroxide, has been shown to produce highly functionalized spirocyclic ketals. mdpi.com This transformation proceeds via a carbanion-induced ring transformation, where the initial Michael addition of the carbanion is followed by a cascade of ring-opening and ring-closing events. mdpi.com Subsequent acid-catalyzed hydrolysis of the resulting spirocyclic ketals can yield substituted 2-tetralones. mdpi.com

A proposed pathway for a similar transformation involving this compound is detailed in the following table.

| Step | Intermediate/Product | Description |

|---|---|---|

| 1 | Michael Adduct | Initial Michael addition of a carbanion to the C4 or C6 position of the pyran-2-one ring. |

| 2 | Open-Chain Intermediate | Ring opening of the Michael adduct to form a stabilized open-chain species. |

| 3 | Spirocyclic Intermediate | Intramolecular cyclization leading to the formation of a spirocyclic system. |

| 4 | Rearranged Product | Further rearrangement or functional group transformation of the spirocyclic intermediate. |

Thermal and Photochemical Rearrangements

While less common for simple monocyclic 2H-pyran-2-ones, thermal and photochemical conditions can also induce rearrangements. These reactions often proceed through pericyclic mechanisms, such as electrocyclizations. For instance, some 2H-pyrans are in equilibrium with their valence isomers, which are open-chain dienones. mdpi.com The position of this equilibrium is influenced by substituents and the solvent. nih.gov For this compound, it is conceivable that under thermal or photochemical activation, it could undergo a 6π-electrocyclization to form a bicyclic intermediate, which could then rearrange to other products.

The study of these reaction pathways and the isolation or trapping of intermediates are essential for the rational design of synthetic routes to complex molecules starting from readily available 2H-pyran-2-one scaffolds. Computational studies, such as Density Functional Theory (DFT) calculations, can also provide valuable insights into the energetics of different pathways and the structures of transient intermediates. mdpi.comrsc.org

Advanced Applications of 6 Pent 1 Yn 1 Yl 2h Pyran 2 One in Chemical Synthesis and Materials Science

As Intermediates in the Total Synthesis of Complex Molecules

The structural features of 6-(pent-1-yn-1-yl)-2H-pyran-2-one make it an attractive starting point for the synthesis of complex natural products and their analogs. The pyrone moiety can participate in various cycloaddition reactions, while the alkyne group offers a handle for a wide array of coupling and functionalization reactions.

Precursors to Macrocycles and Polyketide Mimics

The 2H-pyran-2-one core is a recurring motif in numerous natural products, many of which are biosynthesized through polyketide pathways. nih.gov Consequently, synthetic strategies often employ pyrone-containing fragments to construct these complex molecules. While direct examples of macrocyclization using this compound are not extensively documented, the general reactivity of 2H-pyran-2-ones in cycloaddition reactions provides a clear pathway for the synthesis of macrocyclic systems. For instance, a double Diels-Alder cycloaddition between a substituted 2H-pyran-2-one and a bis-dienophile has been successfully employed to create a 26-membered tetraaza heteromacrocycle. nih.gov This strategy highlights the potential of using suitably functionalized pyrones, such as this compound, in similar double cycloaddition reactions to forge large ring systems.

The pentynyl substituent also offers a route to polyketide-like structures. The biosynthesis of the related natural product, 6-pentyl-α-pyrone, is known to proceed via a polyketide synthase. nih.gov This biosynthetic precedent inspires the use of this compound as a synthetic mimic of polyketide intermediates. The alkyne can be hydrated or otherwise functionalized to introduce the oxygenation patterns characteristic of polyketides.

Building Blocks for Aromatic Systems via Decarboxylative Cycloadditions

A significant application of 6-alkynyl-2-pyrones in organic synthesis is their use as precursors to highly substituted aromatic compounds through decarboxylative cycloaddition reactions. researchgate.netnih.gov The 2-pyrone ring can act as a diene in [4+2] cycloaddition reactions with various dienophiles. The initial cycloadduct readily undergoes a retro-Diels-Alder reaction, extruding carbon dioxide to generate a new aromatic ring.

A notable example of this reactivity is the modular synthesis of aryl amines from 3-alkynyl-2-pyrones. google.com In a similar vein, this compound can be envisioned to react with ynamides or other nitrogen-containing dienophiles. The reaction would proceed via a [4+2] cycloaddition, followed by decarboxylation to yield highly substituted anilines or other arylamine derivatives. This method offers a convergent and flexible approach to these important structural motifs.

Furthermore, Lewis acid-mediated cycloadditions of 2-pyrones with alkynes provide another powerful tool for the construction of aromatic rings. nih.gov For example, the reaction of a 2-pyrone bearing a Lewis basic directing group with an in situ generated alkynylaluminum reagent proceeds with high regiocontrol to afford functionalized biaryls. nih.gov The pentynyl group in this compound can be readily converted into an alkynylalane, which can then participate in cycloaddition reactions with other pyrones or dienes to generate complex aromatic systems.

| Reaction Type | Reactants | Product | Key Features |

| Decarboxylative [4+2] Cycloaddition | This compound + Dienophile (e.g., ynamide) | Substituted Aromatic Compound | Formation of a new aromatic ring with loss of CO2. |

| Lewis Acid-Mediated Cycloaddition | This compound (as alkynylalane) + Diene | Functionalized Biaryl | High regiocontrol directed by a Lewis basic group. |

Development of Chemical Probes and Molecular Tools (e.g., in fluorescence)

The development of fluorescent small molecules for bioimaging and sensing is a rapidly growing field of research. rsc.org The 2-pyrone scaffold has emerged as a promising fluorophore due to its tunable photophysical properties. researchgate.net The fluorescence of 2-pyrone derivatives can be modulated by the introduction of various substituents, making them attractive candidates for the design of chemical probes.

While specific studies on the fluorescent properties of this compound are limited, the broader class of 2-pyrone derivatives has been shown to exhibit strong fluorescence. researchgate.net The emission wavelength can be tuned across the visible spectrum by varying the electronic nature of the substituents on the pyrone ring. The alkyne functionality of this compound provides a versatile handle for the introduction of fluoromodulating groups or for conjugation to biomolecules. For example, the alkyne can be used in "click" chemistry reactions to attach the pyrone fluorophore to a targeting moiety, creating a specific fluorescent probe for a biological target.

Exploration in Materials Science Applications

The unique electronic and reactive properties of this compound also make it a target for exploration in materials science, particularly in the development of organic electronic materials and therapeutic agents.

Precursors for Organic Electroluminescent (EL) Devices

Organic Light-Emitting Diodes (OLEDs) are a key technology in modern displays and lighting. The performance of these devices is highly dependent on the properties of the organic materials used in their construction. Fluorescent 2-pyrone derivatives have been investigated as emissive materials in OLEDs. researchgate.net These compounds can exhibit high fluorescence quantum yields in the solid state, a crucial requirement for efficient electroluminescence.

The synthesis of various fluorescent 2-pyrone derivatives has been reported, with emission colors ranging from blue to red. researchgate.net The alkyne group in this compound offers a route to further functionalize the pyrone core to fine-tune its electroluminescent properties. For instance, the alkyne can be used to attach the pyrone to other chromophores or to polymer backbones, leading to the creation of new materials with tailored emission characteristics and improved processability for device fabrication.

Design of CO-Releasing Molecules (for cellular environment studies)

Carbon monoxide (CO) is now recognized as an important signaling molecule in various physiological processes, and CO-releasing molecules (CORMs) are being developed as potential therapeutic agents. nih.govresearchgate.net Metal carbonyl complexes are a common class of CORMs, where the CO is released upon a specific trigger.

Synthesis of ¹³C-Labelled Derivatives for Research Applications

The introduction of isotopic labels, such as Carbon-13 (¹³C), into complex organic molecules is a powerful tool for elucidating reaction mechanisms, tracking metabolic pathways, and analyzing the fate of materials. While the synthesis of ¹³C-labelled this compound has not been explicitly detailed in peer-reviewed literature, its preparation can be envisioned through established synthetic methodologies for both pyrone construction and alkyne labelling. Such labelled compounds are of significant interest for advanced research applications.

Detailed Research Findings

The strategic incorporation of ¹³C atoms into the this compound scaffold would allow researchers to non-destructively monitor the molecule's transformations and interactions in various systems using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). frontiersin.orgacs.org The position of the ¹³C label can be tailored to investigate specific aspects of the molecule's reactivity or degradation. For instance, labelling the alkyne moiety would be ideal for studying its role in polymerization or click-chemistry reactions, while labelling the pyrone ring could shed light on its stability and ring-opening reactions. doaj.org

A plausible synthetic approach would involve a convergent strategy, where a ¹³C-labelled pentynyl group is coupled with a suitable pyrone precursor.

Hypothetical Synthetic Pathway for ¹³C-Labelled this compound:

Synthesis of [1,2-¹³C₂]-1-Pentyne: A versatile method for preparing ¹³C-labelled alkynes starts with elemental ¹³C. researchgate.netrsc.org Elemental ¹³C can be converted to calcium carbide-[¹³C₂] (Ca¹³C₂). Subsequent reaction with water generates [¹³C₂]-acetylene, a universal building block for labelled alkynes. rsc.org Alkylation of [¹³C₂]-acetylene, via its acetylide, with a propyl halide (e.g., 1-bromopropane) would yield the desired [1,2-¹³C₂]-1-pentyne.

Coupling and Lactonization to form the Pyranone Ring: The synthesis of 6-substituted-2H-pyran-2-ones has been achieved through various coupling strategies. mdpi.comnih.gov A particularly relevant method involves the palladium-catalyzed coupling of an alkynylzinc reagent with a haloacrylic acid, followed by a zinc-catalyzed lactonization. mdpi.com In this proposed synthesis, the ¹³C-labelled 1-pentyne (B49018) would first be converted to its corresponding zinc acetylide. This species would then be coupled with a suitable (Z)-haloacrylic acid derivative, such as (Z)-3-bromoacrylic acid. The resulting (Z)-2-en-4-ynoic acid intermediate would then undergo acid- or metal-catalyzed lactonization to furnish the final ¹³C-labelled this compound.

This multi-step process allows for precise placement of the isotopic label, enabling highly specific research applications. The progress of the synthesis and the purity of the final labelled compound would be monitored by standard analytical techniques, with NMR and MS being particularly crucial for confirming the incorporation and position of the ¹³C atoms. nih.govucdavis.edu

Interactive Data Table: Proposed Synthesis of ¹³C-Labelled this compound

| Step | Precursors | Key Reagents | Intermediate/Product | Purpose |

| 1a | ¹³C (elemental), Calcium | Heat | Ca¹³C₂ (Calcium carbide-[¹³C₂]) | Preparation of labelled carbide |

| 1b | Ca¹³C₂, H₂O | - | H¹³C≡¹³CH ([¹³C₂]-Acetylene) | Generation of universal ¹³C₂ building block |

| 1c | [¹³C₂]-Acetylene, 1-Bromopropane | n-BuLi, THF | [1,2-¹³C₂]-1-Pentyne | Synthesis of the labelled side chain |

| 2a | [1,2-¹³C₂]-1-Pentyne | ZnBr₂, Et₂O | ([¹³C₂]-Pent-1-yn-1-yl)zinc bromide | Formation of the alkynylzinc reagent |

| 2b | ([¹³C₂]-Pent-1-yn-1-yl)zinc bromide, (Z)-3-Bromoacrylic acid | Pd(PPh₃)₄ (cat.) | (Z)-Oct-2-en-4-[1,2-¹³C₂]-ynoic acid | Palladium-catalyzed coupling |

| 2c | (Z)-Oct-2-en-4-[1,2-¹³C₂]-ynoic acid | ZnBr₂ (cat.) or H⁺ | 6-([1,2-¹³C₂]-Pent-1-yn-1-yl)-2H-pyran-2-one | Lactonization to form the pyrone ring |

The availability of ¹³C-labelled this compound would facilitate a deeper understanding of its chemical and material properties. In materials science, it could be used to track the incorporation of the monomer into novel polymers or composite materials. By analyzing the ¹³C signals, researchers could study polymerization kinetics, material degradation, and the distribution of the monomer within a larger matrix. researchgate.net In metabolic studies, if the compound or its derivatives were found to have biological activity, the labelled version could be used to trace its metabolic fate within an organism, providing crucial information for pharmaceutical or agrochemical development. nih.govnih.govvanderbilt.edu

Future Directions and Research Challenges for 6 Pent 1 Yn 1 Yl 2h Pyran 2 One

Development of More Sustainable and Greener Synthetic Routes

The imperative for environmentally benign chemical processes necessitates the development of sustainable and greener synthetic routes for 6-(pent-1-yn-1-yl)-2H-pyran-2-one. Current research is actively exploring alternatives to traditional methods that often rely on harsh conditions and hazardous reagents.

A promising strategy involves leveraging bio-based starting materials. For instance, recent work has demonstrated the synthesis of 2-pyrones from galactaric acid, a derivative of galactose, which is a renewable resource. researchgate.netrsc.orgrsc.org This approach aligns with the principles of green chemistry by utilizing biomass as a feedstock, thereby reducing reliance on petrochemical sources. rsc.orgresearchgate.net The optimization of such processes, including solvent recycling and scaling up production from milligram to gram or even hundred-gram scales, is a key area of focus. researchgate.netrsc.orgrsc.org

Enzymatic synthesis represents another frontier in the green production of 2-pyrones. nih.gov The use of enzymes like 2-pyrone synthases and dioxygenases from plants offers a one-step, one-pot reaction in an aqueous environment, completely avoiding the need for halogenated or metal reagents and protective groups. nih.gov This biocatalytic approach not only enhances the sustainability of the synthesis but also allows for the creation of new-to-nature derivatives by exploring the substrate specificity of these enzymes. nih.gov

Furthermore, the development of atom-economic reactions is crucial. researchgate.net Methods that maximize the incorporation of all starting material atoms into the final product minimize waste generation. Research into catalytic systems, particularly those using earth-abundant metals, is ongoing to create more efficient and sustainable synthetic pathways to the 2-pyrone scaffold. researchgate.net

Table 1: Comparison of Synthetic Routes for 2-Pyrones

| Synthetic Approach | Advantages | Challenges | Key Research Areas |

| Bio-based Synthesis | Utilizes renewable feedstocks (e.g., galactaric acid). researchgate.netrsc.orgrsc.org | Process optimization for scalability and efficiency. | Scale-up studies, solvent recycling, conversion of other biomass sources. |

| Enzymatic Synthesis | Mild reaction conditions (aqueous environment), high selectivity, avoids hazardous reagents. nih.gov | Enzyme stability and cost, substrate scope limitations. | Enzyme engineering, screening for novel biocatalysts, process optimization. |

| Atom-Economic Reactions | Minimizes waste, maximizes resource utilization. researchgate.net | Catalyst development, reaction condition optimization. | Design of new catalytic cycles, use of earth-abundant metal catalysts. researchgate.net |

| Catalytic Cycloadditions | Efficient construction of the pyrone ring. nih.gov | Control of regioselectivity and stereoselectivity. | Development of new catalysts (e.g., Ni(0), Ru-based), exploration of novel cycloaddition partners. nih.gov |

Expanding the Scope of Functionalization at Underexplored Positions (e.g., C-5)

While the C-6 position of the 2-pyrone ring in the title compound is defined by the pentynyl group, other positions, particularly the C-5 carbon, remain underexplored targets for functionalization. Introducing substituents at this position could significantly expand the chemical space and potential applications of these molecules.

Recent synthetic methodologies have begun to address this challenge. For example, palladium-catalyzed coupling reactions of 3,5-dibromo-2-pyrone have been utilized to introduce vinyl groups at the C-5 position. nih.gov This functionalized pyrone can then participate in tandem cycloaddition reactions to construct complex polycyclic structures. nih.gov Further exploration of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, with appropriately substituted 2-pyrone precursors could provide a versatile toolkit for C-5 functionalization.

N-Heterocyclic carbene (NHC)-catalyzed reactions have also emerged as a powerful tool for constructing functionalized 2H-pyran-2-ones. acs.orgnih.govresearchgate.netorganic-chemistry.org These methods often involve the annulation of alkynyl esters with various partners, offering regioselective access to polysubstituted pyrones. acs.orgnih.govresearchgate.netorganic-chemistry.org Adapting these strategies to introduce specific functionalities at the C-5 position of this compound is a logical and promising research direction.

The development of methods for the direct C-H functionalization of the pyrone ring would be a significant breakthrough. While challenging due to the electron-deficient nature of the ring, successful C-H activation at the C-5 position would offer a highly atom-economical and efficient route to novel derivatives.

Asymmetric Synthesis and Chiral Induction in Pyranone Frameworks

The introduction of chirality into the pyranone framework is of paramount importance, as stereochemistry often dictates biological activity. The development of asymmetric syntheses and methods for chiral induction in reactions involving this compound presents a significant and rewarding challenge.

One established approach to chiral pyranones is the Achmatowicz reaction, which involves the oxidative rearrangement of furyl alcohols. nih.gov Catalytic asymmetric alkylation of 2-furfurals can generate enantioenriched furyl zinc alkoxides, which then undergo the Achmatowicz reaction to produce optically active pyranones with high enantiomeric excess. nih.gov Applying this one-pot protocol to precursors of the title compound could provide a direct route to chiral derivatives.

Asymmetric Diels-Alder reactions of 2-pyrones represent another powerful strategy. nih.gov The use of bifunctional organic catalysts, such as those derived from cinchona alkaloids, has been shown to promote highly diastereoselective and enantioselective cycloadditions. nih.gov These reactions provide access to synthetically valuable bicyclic chiral building blocks that can be further elaborated. nih.gov

Furthermore, the asymmetric total synthesis of natural products containing pyranone cores often relies on the strategic introduction of stereogenic centers. nih.gov Techniques such as asymmetric allylation of aldehydes and ring-closing metathesis are commonly employed. nih.gov Adapting these well-established methods to the synthesis of chiral analogs of this compound is a viable and promising avenue for future research.

Deeper Exploration of Unconventional Reactivity Patterns

The unique combination of a conjugated diene system within the lactone ring and the reactive alkyne substituent in this compound suggests a rich and potentially unconventional reactivity profile that warrants deeper exploration.

2-Pyrones are known to participate in various cycloaddition reactions, acting as dienes in Diels-Alder reactions. chemeurope.com The reaction with alkynes, for instance, can lead to substituted benzenes after the extrusion of carbon dioxide. chemeurope.com Investigating the Diels-Alder reactivity of the title compound with a range of dienophiles could lead to the synthesis of novel and complex aromatic structures. The regioselectivity of these reactions, influenced by the substituents on the pyrone ring, is a key aspect to be studied. rsc.org

Photocycloaddition reactions of 2-pyrones offer another intriguing area of investigation. oup.com Depending on the reaction conditions and the nature of the unsaturated partner, [4+2] and [2+2] cycloadducts can be formed across different double bonds of the pyrone ring. oup.com The influence of the pentynyl group on the course of these photochemical transformations is an open question.

The alkyne moiety itself is a hub of reactivity. It can undergo a plethora of transformations, including click chemistry reactions, such as the strain-promoted alkyne-azide cycloaddition (SPAAC), which has become a cornerstone of bioconjugation and materials science. The reactivity of the pyrone ring in combination with strained alkynes is also an area of active investigation. rsc.org Additionally, the alkyne can participate in various metal-catalyzed reactions, such as hydrations, hydroaminations, and cross-coupling reactions, providing numerous opportunities for further molecular diversification.

Integration into Flow Chemistry and Automation for Scalable Production

To translate the potential of this compound and its derivatives from laboratory-scale curiosities to readily accessible compounds for various applications, the development of scalable and automated synthesis methods is essential. Flow chemistry and robotic platforms offer significant advantages in this regard.

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, provides precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, higher purity, and enhanced safety, particularly for exothermic or hazardous reactions. The integration of the synthesis of 2-pyrones into flow reactors could facilitate large-scale production with consistent product quality.

Automated synthesis platforms, often referred to as "synthesis robots," can perform a large number of reactions in parallel, which is invaluable for reaction optimization and the rapid generation of compound libraries. wikipedia.org By automating the repetitive tasks of reagent dispensing, reaction monitoring, and work-up, these systems can significantly accelerate the discovery of new derivatives of this compound with desired properties. Recent advancements have dramatically reduced the cycle times for automated synthesis, making this technology even more powerful. chemistryworld.com

The combination of flow chemistry and automation holds the promise of creating a highly efficient and on-demand manufacturing platform for this important class of compounds, enabling their broader investigation and potential commercialization.

Q & A

Q. Table 1: Comparison of Synthesis Methods

| Method | Catalyst/Solvent | Yield (%) | Time | Key Reference |

|---|---|---|---|---|

| Palladium-catalyzed | Pd(PPh₃)₄, THF | 85–92 | 12 h | |

| Microwave-assisted | Solvent-free, 150°C | 78–88 | 30 min | |

| Biomass-derived | H₂SO₄ (cat.), H₂O | 65–75 | 6 h |

Q. Table 2: Key Spectral Data for Characterization

| Technique | Diagnostic Features |

|---|---|

| ¹H NMR (CDCl₃) | δ 6.25 (d, J=6 Hz, H-3), δ 2.15 (t, J=7 Hz, CH₂-C≡C) |

| IR (KBr) | 1705 cm⁻¹ (C=O), 2110 cm⁻¹ (C≡C) |

| HRMS (ESI+) | [M+H]⁺ m/z 179.1067 (C₁₀H₁₁O₂⁺) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.